molecular formula C12H15NO B3282063 Cyclopropyl(4-(dimethylamino)phenyl)methanone CAS No. 7450-85-3

Cyclopropyl(4-(dimethylamino)phenyl)methanone

Cat. No.: B3282063
CAS No.: 7450-85-3
M. Wt: 189.25 g/mol
InChI Key: HPMJLXXCMZPRHX-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(dimethylamino)phenyl)methanone is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol It is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring substituted with a dimethylamino group

Scientific Research Applications

Cyclopropyl(4-(dimethylamino)phenyl)methanone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(4-(dimethylamino)phenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbonyl chloride with 4-(dimethylamino)phenylmagnesium bromide in an anhydrous ether solution. The reaction is typically carried out under inert conditions to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(dimethylamino)phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(4-(methylamino)phenyl)methanone
  • Cyclopropyl(4-(ethylamino)phenyl)methanone
  • Cyclopropyl(4-(dimethylamino)phenyl)ethanone

Uniqueness

Cyclopropyl(4-(dimethylamino)phenyl)methanone is unique due to the presence of both the cyclopropyl and dimethylamino groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

cyclopropyl-[4-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-13(2)11-7-5-10(6-8-11)12(14)9-3-4-9/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMJLXXCMZPRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclopropyl p-fluorophenyl ketone (1.12 g, 6.9 mmol) is added to 3 ml of dimethylsulfoxide (DMSO). The flask is sealed with a septum and the solution stirred and cooled to 0° C. in an ice bath. Anhydrous dimethylamine (3.4 g, 75.5 mmol) is added by syringe and the solution is gradually warmed to room temperature and allowed to stir at room temperature for 72 hrs. The precipitate is filtered and washed with DMSO and ether. Recrystallization from acetone-pentane (1:1) yielded p-N,N-dimethylaminophenyl cyclopropyl ketone as a white crystalline solid (1.22 g, 92.8%); m.p. 139°-141° C.; IR (KBr):158 cm-1 (C=O); NMR (CDCl3) δ:0.99 (m,2H); 1.16 (m,2H ) 2.60 (m,1H); 3.05 (s,6H); 6.67 (d,2H); 7.96 (d,2H).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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